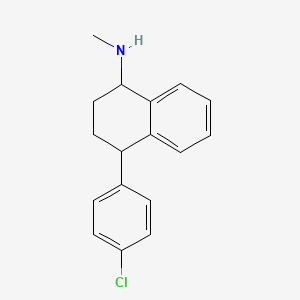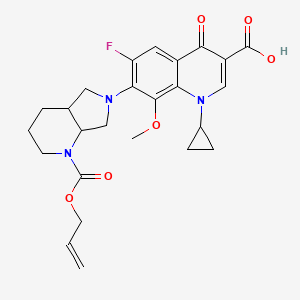
N-AllyloxycarbonylMoxifloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-AllyloxycarbonylMoxifloxacin is a derivative of moxifloxacin, a fluoroquinolone antibiotic. This compound is characterized by the addition of an allyloxycarbonyl group to the moxifloxacin molecule, which can modify its chemical properties and potentially enhance its applications in various fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-AllyloxycarbonylMoxifloxacin typically involves the protection of the amino group of moxifloxacin with an allyloxycarbonyl group. This can be achieved through a reaction with allyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-AllyloxycarbonylMoxifloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to remove the allyloxycarbonyl group, regenerating the parent moxifloxacin molecule.
Substitution: The allyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically regenerates moxifloxacin .
Applications De Recherche Scientifique
N-AllyloxycarbonylMoxifloxacin has a wide range of applications in scientific research:
Chemistry: It is used as a protected intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving the modification of moxifloxacin’s biological activity.
Medicine: Research into its potential as a prodrug that can release moxifloxacin under specific conditions is ongoing.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Mécanisme D'action
The mechanism of action of N-AllyloxycarbonylMoxifloxacin is similar to that of moxifloxacin. It inhibits bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Moxifloxacin: The parent compound, used widely as an antibiotic.
N-ButyloxycarbonylMoxifloxacin: Another derivative with a butyloxycarbonyl group instead of an allyloxycarbonyl group.
N-BenzyloxycarbonylMoxifloxacin: A derivative with a benzyloxycarbonyl group
Uniqueness
N-AllyloxycarbonylMoxifloxacin is unique due to the presence of the allyloxycarbonyl group, which can be selectively removed under mild conditions. This makes it a valuable intermediate in synthetic chemistry and a potential prodrug in pharmaceutical applications .
Propriétés
Formule moléculaire |
C25H28FN3O6 |
|---|---|
Poids moléculaire |
485.5 g/mol |
Nom IUPAC |
1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(1-prop-2-enoxycarbonyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H28FN3O6/c1-3-9-35-25(33)28-8-4-5-14-11-27(13-19(14)28)21-18(26)10-16-20(23(21)34-2)29(15-6-7-15)12-17(22(16)30)24(31)32/h3,10,12,14-15,19H,1,4-9,11,13H2,2H3,(H,31,32) |
Clé InChI |
ORPKXWGXSJEFGB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=CC(=C1N3CC4CCCN(C4C3)C(=O)OCC=C)F)C(=O)C(=CN2C5CC5)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(1,3-Dimethylpyrazol-4-yl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B12291334.png)
![2-[2-[4-[(Z)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol](/img/structure/B12291341.png)
![1-[(4-Chlorophenyl)sulfonyl]-2-naphthaldehyde](/img/structure/B12291348.png)
![Tetrasodium;[[[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12291359.png)
![[3,4,5-Triacetyloxy-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12291362.png)

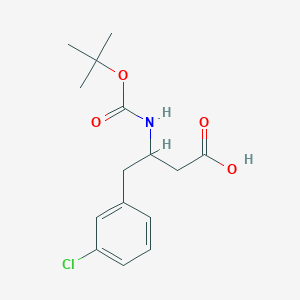
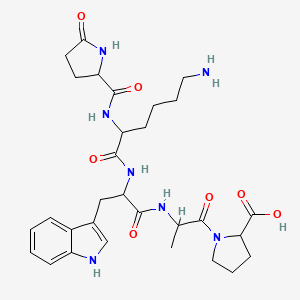
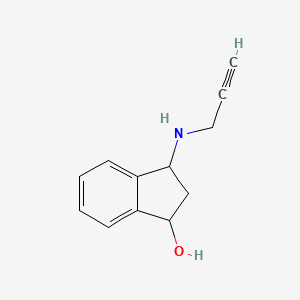
![1-[4-(Propan-2-yloxy)phenyl]piperazine dihydrochloride](/img/structure/B12291388.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-c]pyridine](/img/structure/B12291391.png)

